molecular formula C6H12N2OS B8625182 3-(3-Aminopropyl)thiazolidine-2-one

3-(3-Aminopropyl)thiazolidine-2-one

Cat. No. B8625182
M. Wt: 160.24 g/mol
InChI Key: MOFABTJOAMQYTK-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)thiazolidine-2-one is a useful research compound. Its molecular formula is C6H12N2OS and its molecular weight is 160.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Aminopropyl)thiazolidine-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Aminopropyl)thiazolidine-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(3-Aminopropyl)thiazolidine-2-one

Molecular Formula

C6H12N2OS

Molecular Weight

160.24 g/mol

IUPAC Name

3-(3-aminopropyl)-1,3-thiazolidin-2-one

InChI

InChI=1S/C6H12N2OS/c7-2-1-3-8-4-5-10-6(8)9/h1-5,7H2

InChI Key

MOFABTJOAMQYTK-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)N1CCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-thiazolidinone (0.994 g, 9.64 mmol) in acetonitrile (10 ml) were added N-phthalimido-3-bromopropylamine (2.88 g, 10.7 mmol), potassium carbonate (1.64 g, 11.9 mmol), and 18-crown-6 (catalytic amount). The mixture was refluxed about 17 hours, solvent was removed in vacuo, and the resulting solid was redissolved in 1 M potassium chloride and dichloromethane (˜25 ml each). The aqueous phase was separated and extracted with 2×25 ml dichloromethane. The combined organic fraction was dried over sodium sulfate, filtered, and dried in vacuo. The crude product was recrystallized from acetone/methanol to give 1.54 g (55% yield). To a warmed solution of the phthalimido protected amine (1.53 g, 5.27 mmol) in 6:1 isopropanol:water was added sodium borohydride (1.01 g, 26.7 mmol), and the mixture was stirred at 60° C. for 22 hours. Glacial acetic acid (5.4 ml) was added, and the solution was stirred at 80° C. for 2 hours, then the solution was cooled and dried in vacuo. The product was redissolved in 6 N hydrochloric acid, washed with ether (2×30 ml), then dried in vacuo. The product was purified via recrystallization from hot water.
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.994 g
Type
reactant
Reaction Step Three
Name
N-phthalimido-3-bromopropylamine
Quantity
2.88 g
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reactant
Reaction Step Three
Quantity
1.64 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
phthalimido
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
amine
Quantity
1.53 g
Type
reactant
Reaction Step Five
Quantity
5.4 mL
Type
solvent
Reaction Step Six

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